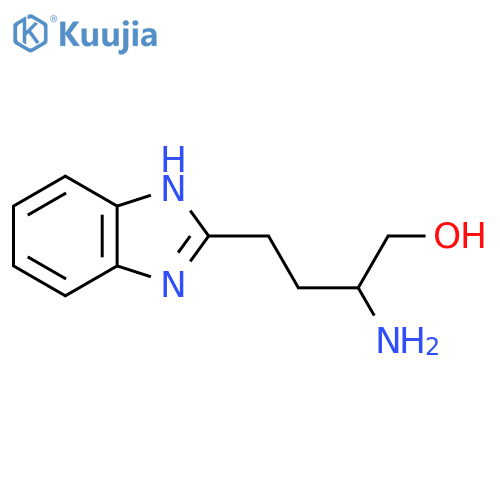

Cas no 2228081-85-2 (2-amino-4-(1H-1,3-benzodiazol-2-yl)butan-1-ol)

2-amino-4-(1H-1,3-benzodiazol-2-yl)butan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-amino-4-(1H-1,3-benzodiazol-2-yl)butan-1-ol

- EN300-1998927

- 2228081-85-2

-

- インチ: 1S/C11H15N3O/c12-8(7-15)5-6-11-13-9-3-1-2-4-10(9)14-11/h1-4,8,15H,5-7,12H2,(H,13,14)

- InChIKey: NLDTXLZVGKGQJZ-UHFFFAOYSA-N

- ほほえんだ: OCC(CCC1=NC2C=CC=CC=2N1)N

計算された属性

- せいみつぶんしりょう: 205.121512110g/mol

- どういたいしつりょう: 205.121512110g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 200

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.4

- トポロジー分子極性表面積: 74.9Ų

2-amino-4-(1H-1,3-benzodiazol-2-yl)butan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1998927-0.1g |

2-amino-4-(1H-1,3-benzodiazol-2-yl)butan-1-ol |

2228081-85-2 | 0.1g |

$817.0 | 2023-09-16 | ||

| Enamine | EN300-1998927-1.0g |

2-amino-4-(1H-1,3-benzodiazol-2-yl)butan-1-ol |

2228081-85-2 | 1g |

$928.0 | 2023-06-03 | ||

| Enamine | EN300-1998927-0.25g |

2-amino-4-(1H-1,3-benzodiazol-2-yl)butan-1-ol |

2228081-85-2 | 0.25g |

$855.0 | 2023-09-16 | ||

| Enamine | EN300-1998927-10.0g |

2-amino-4-(1H-1,3-benzodiazol-2-yl)butan-1-ol |

2228081-85-2 | 10g |

$3992.0 | 2023-06-03 | ||

| Enamine | EN300-1998927-5g |

2-amino-4-(1H-1,3-benzodiazol-2-yl)butan-1-ol |

2228081-85-2 | 5g |

$2692.0 | 2023-09-16 | ||

| Enamine | EN300-1998927-2.5g |

2-amino-4-(1H-1,3-benzodiazol-2-yl)butan-1-ol |

2228081-85-2 | 2.5g |

$1819.0 | 2023-09-16 | ||

| Enamine | EN300-1998927-5.0g |

2-amino-4-(1H-1,3-benzodiazol-2-yl)butan-1-ol |

2228081-85-2 | 5g |

$2692.0 | 2023-06-03 | ||

| Enamine | EN300-1998927-0.05g |

2-amino-4-(1H-1,3-benzodiazol-2-yl)butan-1-ol |

2228081-85-2 | 0.05g |

$780.0 | 2023-09-16 | ||

| Enamine | EN300-1998927-10g |

2-amino-4-(1H-1,3-benzodiazol-2-yl)butan-1-ol |

2228081-85-2 | 10g |

$3992.0 | 2023-09-16 | ||

| Enamine | EN300-1998927-0.5g |

2-amino-4-(1H-1,3-benzodiazol-2-yl)butan-1-ol |

2228081-85-2 | 0.5g |

$891.0 | 2023-09-16 |

2-amino-4-(1H-1,3-benzodiazol-2-yl)butan-1-ol 関連文献

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514

-

Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

2-amino-4-(1H-1,3-benzodiazol-2-yl)butan-1-olに関する追加情報

2-Amino-4-(1H-1,3-Benzodiazol-2-yl)Butan-1-Ol: A Comprehensive Overview

2-Amino-4-(1H-1,3-benzodiazol-2-yl)butan-1-ol is a compound with the CAS number No. 2228081-85-2, which has garnered significant attention in recent scientific research due to its unique chemical properties and potential applications. This compound is a derivative of benzodiazole, a heterocyclic aromatic compound known for its stability and reactivity. The presence of the amino and hydroxyl groups in its structure introduces additional functional diversity, making it a versatile molecule for various chemical and biological studies.

The molecular structure of 2-amino-4-(1H-1,3-benzodiazol-2-yl)butan-1-ol consists of a benzodiazole ring fused with a five-membered ring containing two nitrogen atoms. The butan-1-ol chain attached to the benzodiazole ring introduces hydroxyl functionality, while the amino group adds nucleophilic character to the molecule. This combination of functional groups makes the compound suitable for participation in various chemical reactions, including nucleophilic substitutions, additions, and condensations.

Recent studies have explored the potential of 2-amino-4-(1H-1,3-benzodiazol-2-yl)butan-1-ol in the field of drug discovery. Researchers have investigated its ability to act as a scaffold for designing bioactive molecules with potential applications in treating diseases such as cancer and neurodegenerative disorders. The compound's ability to form hydrogen bonds and its aromaticity make it an attractive candidate for molecular docking studies, where it has shown promising interactions with key therapeutic targets.

In addition to its role in drug discovery, 2-amino-4-(1H-1,3-benzodiazol-2-yli)butan-i ol has been studied for its potential in materials science. Its unique electronic properties make it a candidate for use in organic semiconductors and optoelectronic devices. Recent research has focused on its ability to form self-assembled monolayers and its compatibility with various nanomaterials, which could lead to innovative applications in flexible electronics and sensors.

The synthesis of 2-amino4-(i H-i 3-benzodiazoli -i yl)butan-i ol involves a multi-step process that typically begins with the preparation of the benzodiazole core. This is followed by functionalization with the amino and hydroxyl groups through nucleophilic substitution or addition reactions. The optimization of reaction conditions, such as temperature, solvent, and catalysts, has been a focus of recent studies to improve yield and purity.

One of the most exciting developments involving this compound is its role in bioconjugation chemistry. Researchers have successfully attached it to biomolecules such as proteins and DNA, enabling new possibilities in diagnostics and therapeutics. Its ability to serve as a linker between organic molecules and biological entities has opened up avenues for targeted drug delivery systems and biosensor development.

Furthermore, 2-amino4-(i H-i 3-benzodiazoli -i yl)butan-i ol has been investigated for its potential in green chemistry. Its use as a catalyst or precursor in environmentally friendly reactions could reduce waste and improve sustainability in chemical manufacturing processes. Recent studies have highlighted its effectiveness in promoting selective transformations under mild conditions, making it an eco-friendly alternative to traditional reagents.

In conclusion, 2-amino4-(i H-i 3-benzodiazoli -i yl)butan-i ol (CAS No. 222808185-i) is a multifaceted compound with significant potential across diverse fields of science and technology. Its unique chemical properties, combined with recent advancements in synthesis and application studies, position it as a valuable tool for future innovations in drug discovery, materials science, bioconjugation chemistry, and green chemistry.

2228081-85-2 (2-amino-4-(1H-1,3-benzodiazol-2-yl)butan-1-ol) 関連製品

- 698-76-0(δ-Octanolactone)

- 1934404-07-5(4-bromo-3-(2-methylpropyl)-2,5-dihydro-1,2-thiazol-5-imine)

- 1805040-76-9(2-(Difluoromethyl)-3-methoxypyridine-5-sulfonamide)

- 1909309-11-0(3-(2,2-difluoroethyl)-3-phenylazetidine hydrochloride)

- 1261446-97-2(2-Chloro-5-hydroxy-3-(2-(trifluoromethoxy)phenyl)pyridine)

- 338759-23-2(3-(Pyridin-3-yloxy)-5-(trifluoromethyl)pyridine-2-carboxamide)

- 2228608-24-8(3-(3,3-difluorocyclobutoxy)-3-methylazetidine)

- 2755718-64-8(5-(3-methoxy-4-methylphenyl)thiazol-2-amine)

- 1426444-81-6({2-[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}amine dihydrochloride)

- 1556656-04-2(3-(5-chloro-2-hydroxy-3-methoxyphenyl)propanoic acid)